molecular formula C8H6BrIO B1376415 5-bromo-7-iodo-2,3-dihydro-1-benzofuran CAS No. 1566912-44-4

5-bromo-7-iodo-2,3-dihydro-1-benzofuran

Cat. No.: B1376415
CAS No.: 1566912-44-4
M. Wt: 324.94 g/mol
InChI Key: ZUFIACZVNSQDBL-UHFFFAOYSA-N
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Description

5-bromo-7-iodo-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C8H6BrIO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry . The presence of both bromine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.

Mechanism of Action

Target of Action

5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an organic building block that can be used in the synthesis of Darifenacin , a drug used to treat urinary incontinence

Mode of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.

Biochemical Pathways

Benzofuran compounds are known to affect various biological and pharmacological activities, indicating that they may interact with multiple biochemical pathways .

Result of Action

Some substituted benzofurans have been found to have significant cell growth inhibitory effects . The specific effects of this compound would depend on its biological activity and the nature of its interaction with its targets.

Biochemical Analysis

Biochemical Properties

5-Bromo-7-Iodo-2,3-dihydrobenzofuran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran to the active sites of these enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within cells .

Cellular Effects

The effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, 5-Bromo-7-Iodo-2,3-dihydrobenzofuran has been shown to alter the expression of genes involved in oxidative stress response and apoptosis. This can lead to changes in cell survival, proliferation, and differentiation. Additionally, it may impact cellular metabolism by modifying the activity of key metabolic enzymes, thereby altering the flux of metabolites through various pathways .

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This can lead to the activation or inhibition of downstream enzymes, ultimately resulting in changes in cellular function. Additionally, it may directly interact with DNA or transcription factors, thereby influencing gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to 5-Bromo-7-Iodo-2,3-dihydrobenzofuran can lead to sustained changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At higher doses, toxic or adverse effects may be observed. These can include cellular damage, disruption of normal metabolic processes, and induction of apoptosis. Threshold effects have been noted, where a specific dosage range leads to a significant change in the observed effects, highlighting the importance of careful dosage optimization in experimental settings .

Metabolic Pathways

5-Bromo-7-Iodo-2,3-dihydrobenzofuran is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of key metabolites within cells, potentially impacting overall cellular function and health .

Transport and Distribution

The transport and distribution of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and may bind to certain proteins that facilitate its distribution within the cell. Its localization and accumulation in specific cellular compartments can influence its activity and function. For example, accumulation in the mitochondria may affect cellular energy production, while distribution to the nucleus can impact gene expression .

Subcellular Localization

The subcellular localization of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is an important aspect of its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Alternatively, it may be targeted to the lysosomes, where it can influence cellular degradation processes. Understanding the subcellular localization of 5-Bromo-7-Iodo-2,3-dihydrobenzofuran is crucial for elucidating its precise mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-7-iodo-2,3-dihydro-1-benzofuran typically involves the bromination and iodination of 2,3-dihydrobenzofuran. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-7-iodo-2,3-dihydro-1-benzofuran can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex benzofuran derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and iodine atoms in 5-bromo-7-iodo-2,3-dihydro-1-benzofuran makes it unique compared to other similar compounds. This dual halogenation can enhance its reactivity and potential for various chemical reactions, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-bromo-7-iodo-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO/c9-6-3-5-1-2-11-8(5)7(10)4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFIACZVNSQDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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